molecular formula C21H24N2O2 B246312 1,4-Bis(3-methylbenzoyl)-1,4-diazepane

1,4-Bis(3-methylbenzoyl)-1,4-diazepane

Cat. No. B246312
M. Wt: 336.4 g/mol
InChI Key: HZQCOUBANOQTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(3-methylbenzoyl)-1,4-diazepane, commonly known as DMDD, is a small molecule that has been widely used in scientific research as a tool to study the function of various biological systems. DMDD is a member of the diazepane family, which is characterized by a six-membered ring containing two nitrogen atoms. DMDD is a potent and selective inhibitor of protein-protein interactions, making it an attractive molecule for studying protein function and signaling pathways.

Mechanism of Action

DMDD works by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the formation of protein complexes and downstream signaling pathways. DMDD has been shown to selectively target a variety of protein domains, including SH2, SH3, and PDZ domains.
Biochemical and Physiological Effects:
DMDD has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammation, and inhibition of viral replication. DMDD has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMDD is its high potency and selectivity for protein-protein interactions, making it an attractive molecule for studying protein function and signaling pathways. However, DMDD can also have off-target effects and may not be suitable for all experimental systems. Additionally, DMDD can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving DMDD. One area of interest is the development of more potent and selective DMDD analogs for use in drug discovery and therapeutic applications. Another area of interest is the use of DMDD as a tool to study protein-protein interactions in complex biological systems, such as the human microbiome. Finally, DMDD may also have potential applications in the development of new diagnostic tools for diseases such as cancer and neurodegenerative diseases.

Synthesis Methods

DMDD can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methylbenzoyl chloride with 1,4-diazepane in the presence of a base catalyst such as triethylamine. The reaction typically proceeds at room temperature and yields DMDD as a white solid with a high purity.

Scientific Research Applications

DMDD has been used in a wide range of scientific research applications, including in vitro and in vivo studies of protein function, signal transduction, and drug discovery. DMDD has been shown to inhibit a variety of protein-protein interactions, including those involved in cancer cell proliferation, inflammation, and viral replication.

properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C21H24N2O2/c1-16-6-3-8-18(14-16)20(24)22-10-5-11-23(13-12-22)21(25)19-9-4-7-17(2)15-19/h3-4,6-9,14-15H,5,10-13H2,1-2H3

InChI Key

HZQCOUBANOQTSG-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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